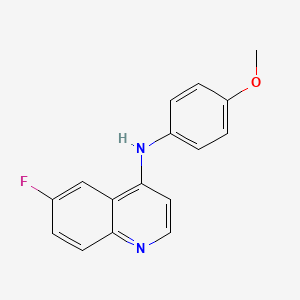

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C16H13FN2O and a molecular weight of 268.29 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the following steps:

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity :

Research indicates that compounds similar to 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine exhibit significant anticancer properties. Quinoline derivatives are known to inhibit enzymes and receptors involved in cancer progression, making this compound a candidate for further pharmacological studies. For instance, preliminary studies have shown its potential to interact with specific protein targets involved in cell signaling pathways associated with cancer cell proliferation.

Anti-inflammatory Properties :

The compound has been explored for its anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases. Its mechanism of action likely involves the modulation of inflammatory pathways through enzyme inhibition .

Antimicrobial Activity :

this compound has shown promise as an antimicrobial agent. Compounds with similar structures have been investigated for their ability to combat bacterial infections, including those caused by Mycobacterium smegmatis and Pseudomonas aeruginosa .

Biological Research

Enzyme Inhibition Studies :

The compound is being studied for its ability to inhibit specific enzymes that play critical roles in metabolic processes. For example, it has been shown to inhibit GAK (Glycogen Synthase Kinase), which is involved in glucose metabolism and cancer cell growth . The selectivity of this compound for various kinases makes it a valuable tool in understanding enzyme functions and developing targeted therapies.

Molecular Docking Studies :

Molecular docking studies are essential for elucidating the binding interactions between this compound and its molecular targets. These studies help predict the affinity and orientation of the compound within the active sites of enzymes or receptors, providing insights into its pharmacodynamics.

Chemical Synthesis

The synthesis of this compound typically involves multiple steps, including the introduction of the fluorine atom and methoxy group into the quinoline framework. Various synthetic routes have been explored to optimize yield and purity, making it accessible for further research applications.

Case Study 1: Anticancer Efficacy

A study conducted on quinoline derivatives revealed that this compound exhibited potent activity against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with specific signaling pathways, highlighting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Activity

In antimicrobial testing against Mycobacterium smegmatis, this compound demonstrated significant inhibitory effects with a minimum inhibitory concentration (MIC) of 6.25 µg/mL. This suggests that the compound could be developed into a lead candidate for treating tuberculosis or other bacterial infections .

Mecanismo De Acción

The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparación Con Compuestos Similares

Similar Compounds

6-fluoroquinoline: A precursor in the synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine.

4-methoxyaniline: Another precursor used in the synthesis.

Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

6-Fluoro-N-(4-methoxyphenyl)quinolin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused aromatic ring system. The presence of a fluorine atom and a methoxy group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and interact with DNA. The fluorine atom is known to enhance binding affinity, while the methoxy group may stabilize the compound in biological systems.

Key Mechanisms:

- Kinase Inhibition : The compound has shown promising results as an inhibitor of various kinases involved in cancer progression, including NEK4, which is linked to non-small cell lung cancer (NSCLC) .

- DNA Interaction : Quinoline derivatives can intercalate into DNA, potentially disrupting replication and transcription processes .

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. Its efficacy has been evaluated in several studies across different cancer cell lines.

Anticancer Activity

The compound was tested against several hematologic tumor cell lines, demonstrating notable cytotoxic effects. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (acute myeloid leukemia) | 1.00 ± 0.42 | |

| K-562 (chronic myeloid leukemia) | 0.92 ± 0.32 | |

| A549 (lung adenocarcinoma) | 1.05 ± 0.64 |

These results indicate that the compound possesses potent cytotoxicity against multiple cancer types, making it a candidate for further development.

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications to the quinoline structure influence biological activity. For instance, altering the position or type of substituents on the quinoline core significantly affects potency against targeted kinases .

Notable Findings:

- Methoxy Substituent : Removal or repositioning of the methoxy group led to decreased potency, underscoring its importance for activity .

- Fluorine Atom : The presence of fluorine enhances metabolic stability and binding affinity, contributing to improved anticancer activity .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- NSCLC Treatment : A study demonstrated that this compound effectively inhibited NEK4 in NSCLC models, suggesting its role in overcoming resistance to TRAIL-induced apoptosis .

- Hematologic Malignancies : In vitro evaluations showed that derivatives of this compound exhibited selective cytotoxicity against leukemia cell lines while sparing normal cells, indicating a favorable therapeutic index .

Propiedades

IUPAC Name |

6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGZPGSMNYGDRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.